N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide
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Overview
Description
N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a sulfonamide group attached to a butane chain, which is further connected to a phenyl ring substituted with a 4-methylpyridin-3-yl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to begin with the synthesis of 4-(4-methylpyridin-3-yl)phenylamine, which can be achieved through a series of reactions including nitration, reduction, and amination. The final step involves the sulfonation of the amine intermediate with butane-1-sulfonyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide has found applications in several areas of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic rings and pyridine moiety can engage in π-π interactions and other non-covalent interactions, modulating the compound’s effects on enzymes, receptors, and other proteins.
Comparison with Similar Compounds
N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide can be compared with other sulfonamide derivatives and aromatic compounds. Similar compounds include:
N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl)phenyl derivatives: These compounds share structural similarities and may exhibit comparable biological activities.
Sulfonamide-based drugs: Such as sulfanilamide and sulfamethoxazole, which are used as antibiotics.
Aromatic sulfonamides: Compounds like benzenesulfonamide and toluenesulfonamide, which have different substituents on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridine moiety, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N2O2S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c1-3-4-11-21(19,20)18-15-7-5-14(6-8-15)16-12-17-10-9-13(16)2/h5-10,12,18H,3-4,11H2,1-2H3 |
InChI Key |
OFYXBDJHPKDIHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)C2=C(C=CN=C2)C |
Origin of Product |
United States |
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